molecular formula C8H15NO3 B13516312 Ethyl 5-hydroxypiperidine-2-carboxylate

Ethyl 5-hydroxypiperidine-2-carboxylate

Cat. No.: B13516312
M. Wt: 173.21 g/mol
InChI Key: HAFJGEPGSVVKMZ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypiperidine-2-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxypiperidine-2-carboxylate can be achieved through a chemoenzymatic process. One efficient method involves starting from commercially available ethyl 5-hydroxypicolinate hydrochloride. The process includes a novel lipase-catalyzed resolution step to prepare (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, which is a valuable precursor .

Industrial Production Methods: The industrial production of this compound involves multiple steps, including lipase-catalyzed resolution and debenzylation/sulfation reactions. The process is optimized to use environmentally friendly solvents and reagents, making it cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of β-lactamase inhibitors, the compound binds reversibly and covalently to β-lactamase enzymes, inhibiting their activity and preventing bacterial resistance .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 5-hydroxypiperidine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h6-7,9-10H,2-5H2,1H3

InChI Key

HAFJGEPGSVVKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1)O

Origin of Product

United States

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